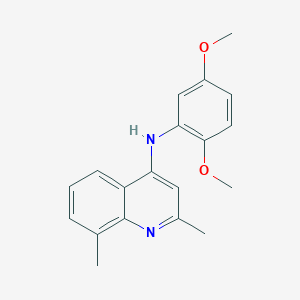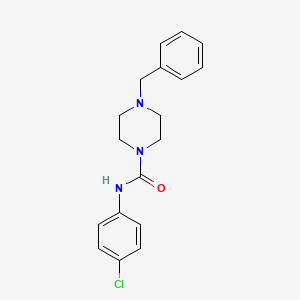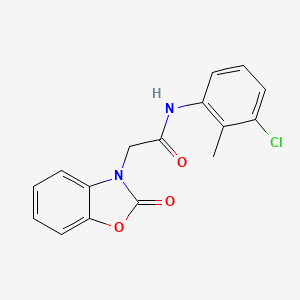
N-(2,5-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine, also known as DMQX, is a chemical compound that has been extensively studied for its potential use in scientific research. DMQX is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system. In
Mécanisme D'action
N-(2,5-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine acts as a competitive antagonist of the AMPA receptor, binding to the receptor and preventing the binding of glutamate. This results in a decrease in the excitatory effects of glutamate on the receptor, leading to a decrease in synaptic transmission and plasticity. N-(2,5-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine has been shown to have a high affinity for the AMPA receptor, with a binding affinity similar to that of other well-known AMPA receptor antagonists such as CNQX and NBQX.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine has been shown to have a number of biochemical and physiological effects in various experimental models. In animal studies, N-(2,5-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine has been shown to decrease the excitability of neurons in the hippocampus, a brain region important for learning and memory. It has also been shown to decrease the expression of various genes involved in synaptic plasticity and inflammation. In addition, N-(2,5-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine has several advantages for use in lab experiments. It is a potent and selective antagonist of the AMPA receptor, making it a useful tool for studying the role of the receptor in various physiological and pathological processes. It has also been shown to have a high affinity for the receptor, allowing for precise and specific manipulation of the receptor. However, N-(2,5-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine does have some limitations. It has a relatively short half-life in vivo, which may limit its usefulness in certain experimental models. In addition, it has been shown to have some off-target effects, such as inhibition of the kainate receptor.
Orientations Futures
There are several future directions for research on N-(2,5-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine. One area of interest is the potential use of N-(2,5-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(2,5-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine has been shown to have neuroprotective effects in animal models of these diseases, and further research may lead to the development of novel treatments. Another area of interest is the role of the AMPA receptor in drug addiction. N-(2,5-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine has been shown to decrease the rewarding effects of drugs of abuse such as cocaine and nicotine, and further research may lead to the development of new treatments for addiction. Finally, there is ongoing research on the development of new AMPA receptor antagonists with improved pharmacokinetic properties and selectivity, which may lead to the discovery of new drugs with therapeutic potential.
Conclusion:
In conclusion, N-(2,5-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine is a potent and selective antagonist of the AMPA receptor that has been extensively studied for its potential use in scientific research. Its synthesis method has been optimized over the years, resulting in high yields and purity of N-(2,5-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine. N-(2,5-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine has been shown to have a number of biochemical and physiological effects in various experimental models, and has several advantages for use in lab experiments. There are several future directions for research on N-(2,5-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine, including its potential use as a therapeutic agent for neurodegenerative diseases and drug addiction, and the development of new AMPA receptor antagonists with improved pharmacokinetic properties and selectivity.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with 2,8-dimethylquinoline in the presence of a reducing agent, such as sodium borohydride. The resulting intermediate is then reacted with an amine, such as methylamine or ethylamine, to yield the final product, N-(2,5-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine. This synthesis method has been optimized over the years, resulting in high yields and purity of N-(2,5-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine has been used extensively in scientific research to study the role of the AMPA receptor in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the AMPA receptor, blocking the excitatory effects of glutamate on the receptor. This has led to its use in studies of synaptic plasticity, learning and memory, drug addiction, and neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2,8-dimethylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-12-6-5-7-15-16(10-13(2)20-19(12)15)21-17-11-14(22-3)8-9-18(17)23-4/h5-11H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKJRHPMQPVGFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2,8-dimethylquinolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-4-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5683823.png)
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5683827.png)
![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5683834.png)
methanone](/img/structure/B5683839.png)
![2-isopropyl-9-[4-(1,3-oxazol-5-yl)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683846.png)

![2-[(diethylamino)thio]-1H-benzimidazole](/img/structure/B5683877.png)
![1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5683886.png)
![1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine](/img/structure/B5683890.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5683895.png)

![2-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5683913.png)

![({5-[1-(1-benzothien-2-ylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5683925.png)